

Application Notes and Protocols: PROTAC Her3-binding moiety 1 in Xenograft Mouse Models

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Compound of Interest

Compound Name: PROTAC Her3-binding moiety 1

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Introduction

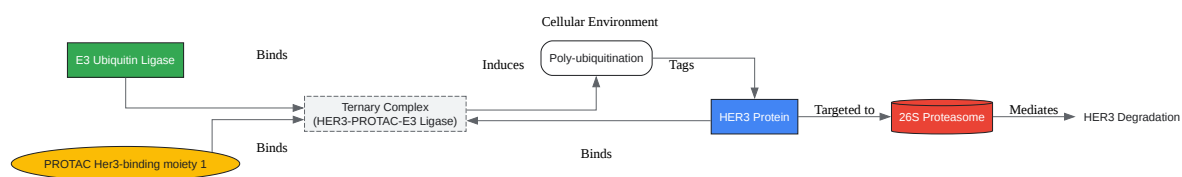
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) has emerged as a critical therapeutic target in various cancers.[1][2] Although it possesses weak intrinsic kinase activity, HER3 functions as a crucial signaling hub by forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR.[3][4] This dimerization leads to the potent activation of downstream pro-survival pathways, primarily the PI3K/AKT/mTOR cascade, which is frequently implicated in tumor progression and resistance to therapy.[3][4][5]

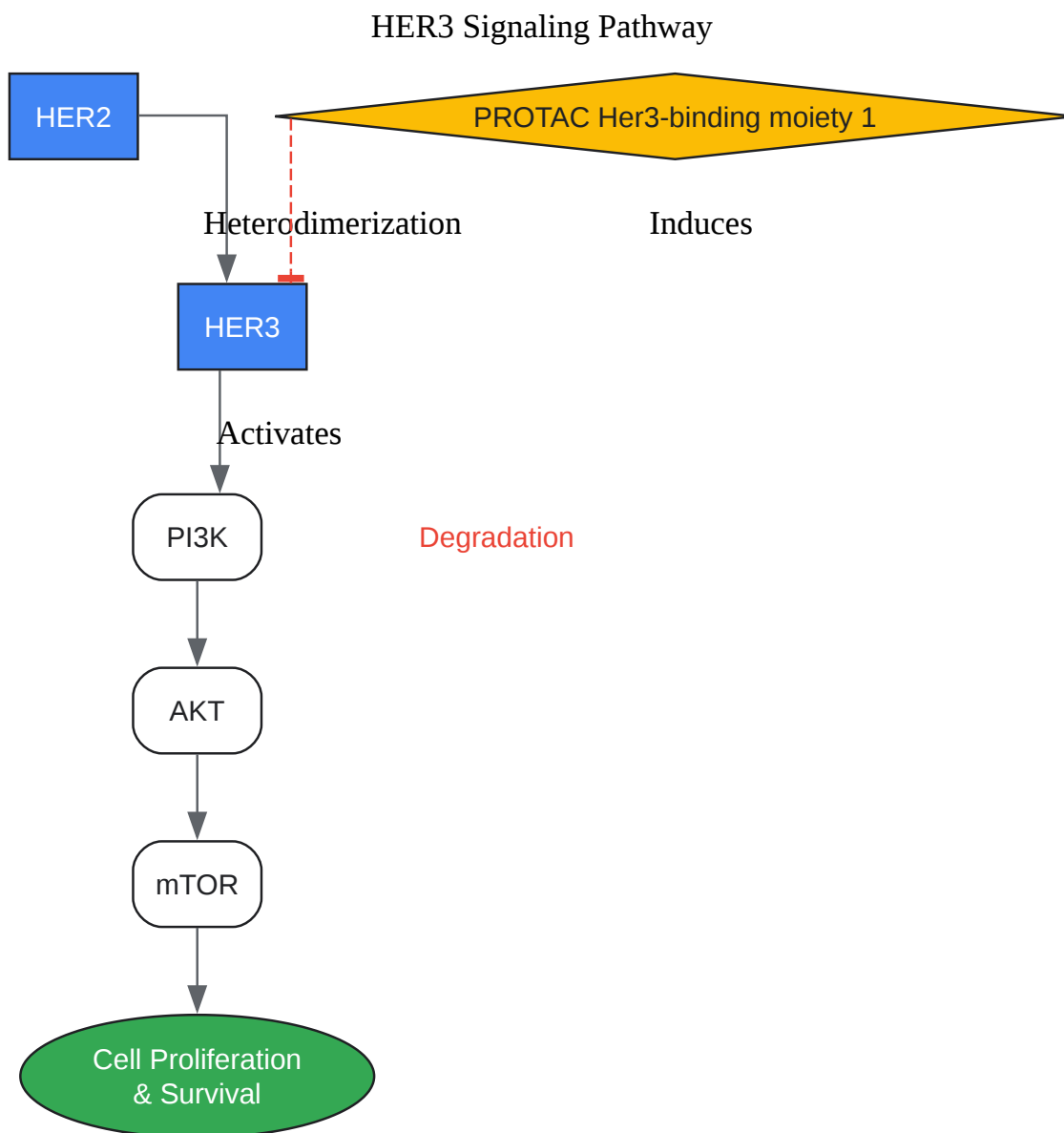
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that offer a distinct mechanism of action compared to traditional inhibitors.[6][7][8] These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10][11] "**PROTAC Her3-binding moiety 1**" is a research compound designed to specifically induce the degradation of HER3, thereby abrogating its signaling functions.

These application notes provide a comprehensive overview of the use of "**PROTAC Her3-binding moiety 1**" in preclinical xenograft mouse models, including detailed experimental protocols and representative data.

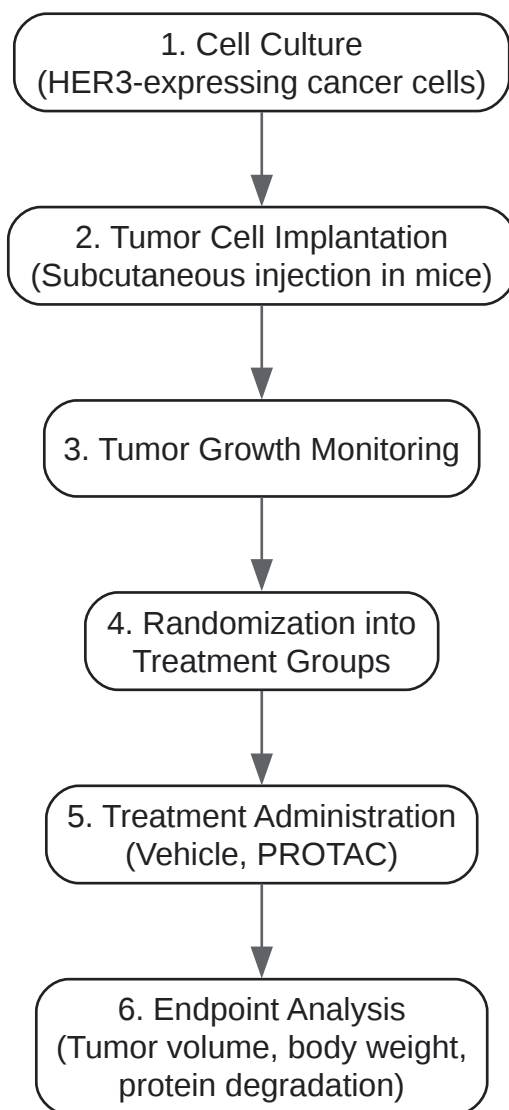
Mechanism of Action

"PROTAC Her3-binding moiety 1" is composed of a ligand that specifically binds to the HER3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By simultaneously binding to both HER3 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HER3, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple HER3 molecules.





In Vivo Xenograft Experimental Workflow



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